molecular formula C9H16N4 B3070272 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-59-0

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B3070272
CAS No.: 1001757-59-0
M. Wt: 180.25 g/mol
InChI Key: QQINQSPEYDVMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine is a piperazine derivative featuring a 1-methylpyrazole moiety linked via a methylene group to the piperazine ring. The methylpyrazole substituent introduces steric and electronic effects that may enhance binding specificity or metabolic stability compared to other substituents .

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13/h6-7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQINQSPEYDVMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249071
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001757-59-0
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under controlled conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated to facilitate the formation of the desired product. The reaction may also involve the use of catalysts to increase the yield and efficiency of the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Anticancer Potential: Triazole-piperazine hybrids (e.g., compounds in ) showed activity against solid tumors, with substituents like nitroimidazole enhancing cytotoxicity. The methylpyrazole group in the target compound may similarly contribute to DNA intercalation or tubulin modulation .
  • CNS Activity : Piperazines with aryl substituents (e.g., 3,4-CFPP) bind serotonin/dopamine receptors, while pyrrole-containing analogs () exhibit opioid-like effects. The methylpyrazole group’s smaller size may reduce off-target CNS effects compared to bulkier aryl groups .
  • Enzyme Inhibition : In , chlorine substitution on phenylpiperazine improved tubulin inhibition. The methylpyrazole’s electron-rich nature could mimic halogen interactions in binding pockets .

Physicochemical Comparison

Property 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine 1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine 3,4-CFPP
Molecular Weight ~221 g/mol ~291 g/mol ~214 g/mol
LogP ~1.5 (estimated) ~3.0 (cyclohexyl increases lipophilicity) ~2.8 (halogenated aryl)
Solubility Moderate (polar pyrazole) Low (lipophilic substituents) Low (aryl group)

Biological Activity

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine is a compound characterized by the presence of both pyrazole and piperazine moieties, which contribute to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Mass : 180.25 g/mol
  • CAS Registry Number : 1001757-59-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, influencing various signaling pathways. Notably, it has been shown to interact with:

  • Colony Stimulating Factor-1 Receptor (CSF-1R)
  • Nicotinamide Phosphoribosyltransferase (NAMPT)

These interactions suggest that the compound may play a role in immune modulation and metabolic regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It targets specific pathways involved in tumor growth and proliferation, demonstrating potential effectiveness against various cancer cell lines. Studies have reported:

  • IC₅₀ Values : Indicating cytotoxicity against specific cancer cell lines (e.g., Jurkat cells) with values ranging from 1.61 µg/mL to 2.00 µg/mL .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly its effects on neurotransmitter systems. This suggests potential applications in treating neurological disorders by modulating synaptic transmission and protecting against neurodegeneration.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of this compound, indicating its usefulness in combating various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Antitumor Activity

In a recent study, this compound was tested against several cancer lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed at higher concentrations.

Cell LineIC₅₀ (µg/mL)Mechanism of Action
Jurkat1.61Induction of apoptosis
A4312.00Cell cycle arrest
MCF72.50Inhibition of proliferation

Neuroprotective Study

Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine derivatives?

  • Answer: Synthesis typically involves alkylation or nucleophilic substitution reactions. For example, piperazine derivatives can be synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by click chemistry (azide-alkyne cycloaddition) to form triazole derivatives . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is critical for isolating intermediates. Ensure reaction monitoring by TLC and spectroscopic validation (¹H NMR, HRMS) .

Q. How can structural inconsistencies in crystallographic data for piperazine derivatives be resolved?

  • Answer: Use software like SHELX for refinement, particularly for small-molecule crystallography. SHELXL employs least-squares minimization to address discrepancies in bond lengths or angles. For high-resolution data, refine anisotropic displacement parameters and validate using R-factor convergence tests . Cross-check with spectroscopic data (e.g., ¹H NMR coupling constants) to confirm stereochemistry .

Q. What analytical techniques are essential for characterizing intermediates in piperazine-based syntheses?

  • Answer: Combine NMR (¹H/¹³C) for functional group identification, HRMS for molecular weight confirmation, and HPLC for purity assessment. For degradation products (e.g., flunarizine derivatives), reversed-phase liquid chromatography with micellar/microemulsion mobile phases effectively separates structurally similar compounds .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological activity in anticancer applications?

  • Answer: Substituents like pyridin-2-yl or fluorophenyl groups enhance interactions with biological targets. For example, pyrazolo[1,5-a]pyrimidine derivatives with piperazine moieties show anticancer activity by inhibiting DNA synthesis or kinase pathways. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to receptors like VEGFR2 or MMP9 .

Q. What strategies optimize reaction yields in multi-step syntheses of triazolo-pyrimidine-piperazine hybrids?

  • Answer: Use sequential catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition followed by Pd-mediated cross-coupling). For example, ethyl 4-(1-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl)piperazine-1-carboxylate requires strict control of reaction stoichiometry (1.2 equiv. azide derivatives) and inert atmospheres to prevent side reactions .

Q. How can computational modeling address discrepancies in reported solubility or bioavailability of piperazine derivatives?

  • Answer: Apply tools like Schrödinger’s QikProp to predict logP, TPSA, and aqueous solubility. For compounds with low GI absorption (e.g., logS < -4), modify substituents (e.g., introduce polar groups) to improve permeability. Cross-validate with experimental ESOL solubility assays .

Methodological Considerations

  • Data Contradiction Analysis: Conflicting biological activity reports (e.g., anticancer vs. antiviral) may arise from assay conditions (e.g., cell line specificity). Validate using orthogonal assays (e.g., MTT for cytotoxicity and plaque reduction for antiviral activity) .
  • Structural Validation: When crystallographic data is unavailable, compare experimental and calculated HRMS spectra (mass error < 2 ppm) and ¹H NMR coupling patterns (e.g., diastereotopic protons in piperazine rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.